

Technical Guide: In-Vitro Characterization of -Pivaloyl- -alanine

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Compound of Interest

Compound Name:	3-[(2,2-Dimethylpropanoyl)amino]propanoic acid
CAS No.:	5910-56-5
Cat. No.:	B1316601

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Executive Summary

Molecule: **3-[(2,2-Dimethylpropanoyl)amino]propanoic acid** Synonyms:

-Pivaloyl-

-alanine;

-Pivaloyl-3-aminopropionic acid. Molecular Formula:

MW: 173.21 g/mol Context:

- Metabolite Characterization: Pivalate-generating prodrugs (e.g., Pivampicillin, Cefditoren pivoxil) release pivalic acid, which is primarily excreted as pivaloylcarnitine. However, conjugation with amino acids (glycine,

-alanine) represents a secondary detoxification pathway mediated by

-acyltransferases (GLYAT).[1]

- Prodrug Design: As an

-acylated derivative of

-alanine, this molecule serves as a model for testing amide-based prodrug stability against carboxylesterases and peptidases.

Part 1: Chemical Synthesis & Reference Standard Generation

Before in-vitro testing, a high-purity reference standard must be synthesized, as this specific conjugate is rarely available off-the-shelf.

Synthesis Protocol (Schotten-Baumann Conditions)

Objective: Synthesize

-Pivaloyl-

-alanine for use as a mass spectrometry standard.

Reagents:

- -Alanine (CAS: 107-95-9)
- Pivaloyl Chloride (Trimethylacetyl chloride) (CAS: 3282-30-2)
- Sodium Hydroxide (NaOH), 2M solution
- Dichloromethane (DCM) & Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

- Dissolution: Dissolve

-alanine (10 mmol) in 10 mL of 2M NaOH (20 mmol) at 0°C.
- Acylation: Dropwise add Pivaloyl chloride (11 mmol) while maintaining pH > 10 using additional NaOH. Stir vigorously for 2 hours at 0°C, then allow to warm to Room Temperature (RT) for 1 hour.
- Quenching & Washing: Wash the basic aqueous layer with DCM (mL) to remove unreacted acid chloride and neutral byproducts.

- Acidification: Acidify the aqueous layer to pH 2.0 using 1M HCl. The product may precipitate or form an oil.
- Extraction: Extract the acidified aqueous layer with EtOAc (mL).
- Drying: Dry combined organic layers over anhydrous , filter, and concentrate in vacuo.
- Recrystallization: Recrystallize from EtOAc/Hexane to yield white crystals.

Identification Metrics

- ¹H-NMR (DMSO-):
12.1 (s, 1H, -COOH), 7.8 (t, 1H, -NH), 3.2 (q, 2H, -
), 2.4 (t, 2H, -
), 1.1 (s, 9H, -Butyl).
- LC-MS/MS (ESI-): Precursor ion
172.1. Major fragment:
88 (beta-alanine loss) or
101 (pivalate).

Part 2: Metabolic Stability & Enzymatic Hydrolysis

This section determines if the molecule acts as a stable terminal metabolite (excreted unchanged) or a labile prodrug (releasing

-alanine).

Experimental Rationale

The amide bond in

-Pivaloyl-

-alanine is sterically hindered by the tert-butyl group of the pivaloyl moiety. This steric bulk typically confers high resistance to hydrolysis by non-specific peptidases, distinguishing it from linear acyl conjugates.

Stability Assay Protocol

System: Human Liver Microsomes (HLM) and Plasma.

Parameter	Condition
Test Concentration	
Matrix	Pooled Human Plasma OR Liver Microsomes (0.5 mg/mL protein)
Cofactors	None required for hydrolysis (Phase I). (Optional: NADPH to check oxidative clearance).
Time Points	0, 15, 30, 60, 120, 240 min
Temperature	37°C
Analysis	LC-MS/MS (quantify disappearance of parent)

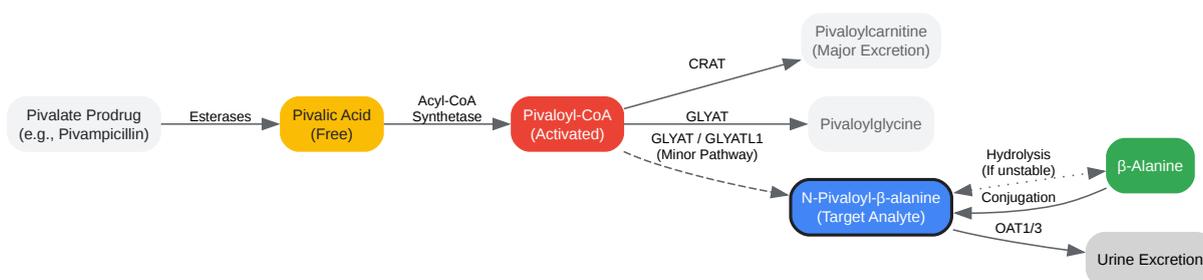
Data Interpretation:

- High Stability (>80% remaining at 120 min): Indicates the molecule is a terminal metabolite. It will likely be renally cleared.
- Low Stability (<50% remaining): Indicates hydrolysis. Measure the formation of free

-alanine.

Visualizing the Metabolic Pathway

The following diagram illustrates the dual pathways: formation via GLYAT and potential hydrolysis.



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Caption: Metabolic fate of pivalate, highlighting the formation of N-Pivaloyl-β-alanine via N-acyltransferase (GLYAT) and its potential hydrolysis or excretion.

Part 3: Membrane Transport & Permeability

Understanding how

-Pivaloyl-

-alanine moves across membranes is vital for predicting renal clearance and potential accumulation.

Transporter Interaction (OATs & PEPT)

Since pivalate conjugates are organic anions, they are likely substrates for Organic Anion Transporters (OATs) in the kidney.

Hypothesis:

- OAT1/OAT3: Likely substrates (facilitating renal secretion).
- PEPT1/PEPT2: Possible substrates (due to peptide-like structure), potentially allowing reabsorption.
- TauT (Taurine Transporter):
 - alanine is a substrate for TauT. Acylation usually abolishes this affinity, preventing the "taurine depletion" side effect associated with high-dose
 - alanine.

Transport Assay Protocol

Cell Models: HEK293 cells transiently transfected with OAT1, OAT3, or TauT.

Workflow:

- Seed Cells: Plate HEK293-OAT1/3 cells in 24-well plates.
- Inhibition Screen: Incubate cells with radiolabeled probe substrate (e.g.,
 - Para-aminohippurate for OAT1) in the presence of
 - Pivaloyl-
 - alanine.
- Uptake Assay: If inhibition is observed, measure direct uptake of the test compound using LC-MS/MS quantification of the cell lysate.
- TauT Specificity: Repeat using HEK293-TauT cells and
 - Taurine.
 - Success Criterion: Lack of inhibition on TauT indicates the conjugate does not interfere with taurine levels, a safety advantage over free
 - alanine.

Part 4: In-Vitro Toxicity (Renal Focus)

Pivalate is known to sequester carnitine, leading to mitochondrial toxicity. The conjugate must be evaluated to ensure it does not exacerbate this or cause direct cytotoxicity.

Cytotoxicity Assay (HK-2 Cells)

Cell Line: HK-2 (Human Kidney 2 - proximal tubule epithelial cells).

Protocol:

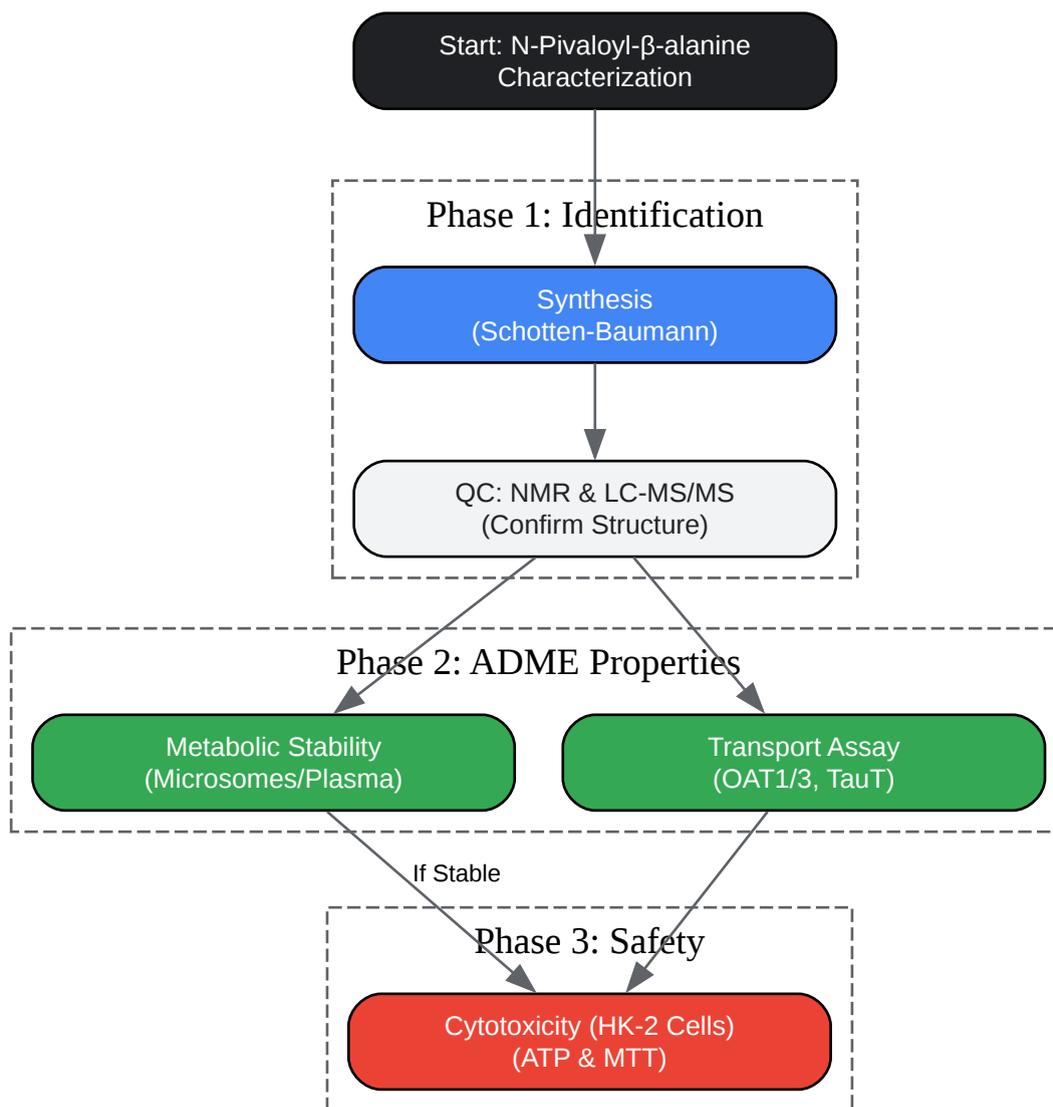
- Culture: Grow HK-2 cells in DMEM/F12.
- Treatment: Treat cells with
 - Pivaloyl-
 - alanine (
 -) for 24 and 48 hours.
 - Positive Control: Pivalic acid (known to impact mitochondrial function).
 - Negative Control: Vehicle (DMSO/Media).
- Readout 1 (Viability): MTT or CCK-8 assay.
- Readout 2 (Mitochondrial Health): ATP quantification assay. Pivalate stress typically reduces ATP; the conjugate should be less toxic if stable.

Data Presentation Table (Template)

Endpoint	Assay	Metric	Target Result
Cell Viability	MTT / CCK-8		(Low Toxicity)
Mitochondrial Function	ATP Luminescence	% Control ATP	at
Membrane Integrity	LDH Release	% Cytotoxicity	

Part 5: Workflow Visualization

The following diagram summarizes the integrated in-vitro characterization workflow.



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Caption: Step-by-step workflow for synthesizing and characterizing the in-vitro properties of N-Pivaloyl-β-alanine.

References

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Sources

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